2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs involves a two-step chemical process. Initially, amino benzothiazoles are chloroacetylated, followed by a reaction with substituted piperazines in the presence of a base to yield the desired acetamide analogs . Similarly, the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides includes designing and synthesizing a series of novel compounds, with their structures confirmed by 1H NMR, 13C NMR, and elemental analysis . These methods reflect a general approach to synthesizing piperazine-linked acetamide derivatives, which could be applicable to the synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide.
Molecular Structure Analysis
The molecular structure of the compounds is characterized using nuclear magnetic resonance (NMR) spectroscopy and elemental analysis, as seen in the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides . The structure-affinity relationships for N-(arylpiperazinyl)acetamide derivatives were also studied to determine the structural features responsible for receptor affinity . These techniques are crucial for confirming the molecular structure of synthesized compounds, including the target molecule .
Chemical Reactions Analysis
The synthesized compounds are evaluated for their biological activities, which are indicative of their chemical reactivity with biological targets. For instance, the N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were screened for anti-inflammatory activity and their mechanism of action was confirmed through molecular docking experiments against the COX-2 enzyme . The antitumor activities of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were evaluated in vitro, with some compounds showing potent antiproliferative activity and the ability to induce apoptosis and cell cycle arrest .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not directly discussed in the provided papers. However, the pharmacological evaluation and the descriptor-based similarities study of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides suggest that these compounds have properties that allow them to cross the blood-brain barrier, indicating lipophilicity and molecular size conducive to central nervous system activity . The binding affinity to various receptors, such as 5-HT6, 5-HT7, and D2, also provides insight into the chemical properties related to receptor interaction .
Scientific Research Applications
Piperazine Derivatives in Therapeutic Applications
Piperazine, a significant compound in drug design, manifests in a plethora of drugs across various therapeutic domains such as antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antivirals, cardio protectors, anti-inflammatories, and imaging agents. Subtle modifications in the piperazine nucleus significantly alter the medicinal potential of the resulting molecules, indicating piperazine's versatility as a building block in drug discovery for diverse diseases (Rathi et al., 2016).
Molecular Design and DNA Interaction
Hoechst 33258, a synthetic dye, is a N-methyl piperazine derivative known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property is leveraged in fluorescent DNA staining and various applications in plant cell biology, such as chromosome and nuclear staining, DNA content analysis via flow cytometry, and chromosome analysis. Hoechst derivatives are also explored as radioprotectors and topoisomerase inhibitors, making them a cornerstone for rational drug design and a model system for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).
Role in Anticancer and Anti-Tuberculosis Treatments
Piperazine structures are fundamental in the development of molecules with anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB). Notably, some piperazine-based molecules show potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, offering insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine in Pharmacological Activities
Piperazine derivatives exhibit a broad spectrum of activities and are present in many biologically active compounds with varying pharmacological properties, including antimicrobial, anti-tubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory activities. The presence of piperazine in compounds like thiothixene, pimozide, Loxapine, and Clozapine signifies its importance in synthesizing compounds with high efficacy, better potency, and lesser toxicity (Verma & Kumar, 2017).
Piperazine in Immunomodulation
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P305+P351+P338 . The compound’s LD50 in mice is 88 mg/kg intravenously, 690 mg/kg intraperitoneally, and 1460 mg/kg orally .
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-27-17-4-6-19(28-2)18(12-17)23-22(26)14-25-9-7-24(8-10-25)13-16-3-5-20-21(11-16)30-15-29-20/h3-6,11-12H,7-10,13-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTFEDQYQVJYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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